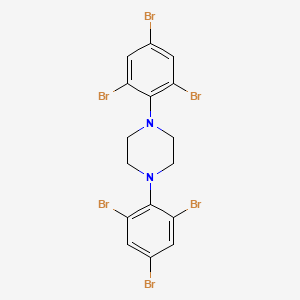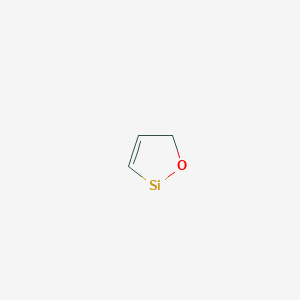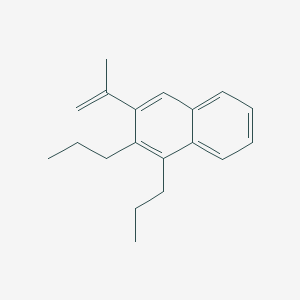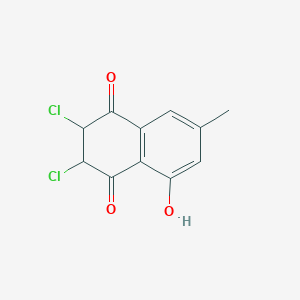
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione is a chemical compound with a complex structure that includes multiple functional groups. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a naphthalene derivative, followed by hydroxylation and methylation under controlled conditions. Specific reagents and catalysts, such as chlorinating agents and hydroxylating agents, are used to achieve the desired substitutions on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have applications in dye synthesis and pharmaceuticals.
Aplicaciones Científicas De Investigación
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with biological molecules, leading to oxidative stress and cell damage. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties and used in organic synthesis.
Plumbagin (5-hydroxy-2-methyl-naphthalene-1,4-dione): A natural compound with similar structural features and biological activities.
Uniqueness
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and hydroxy groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
Propiedades
Número CAS |
62993-95-7 |
|---|---|
Fórmula molecular |
C11H8Cl2O3 |
Peso molecular |
259.08 g/mol |
Nombre IUPAC |
2,3-dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8Cl2O3/c1-4-2-5-7(6(14)3-4)11(16)9(13)8(12)10(5)15/h2-3,8-9,14H,1H3 |
Clave InChI |
BIAHJWBSUAHGNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)O)C(=O)C(C(C2=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


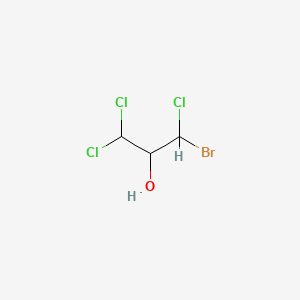
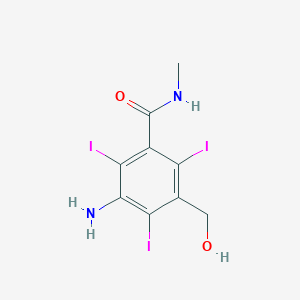


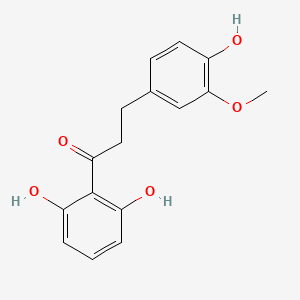
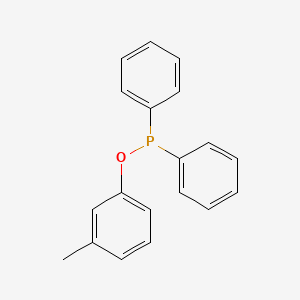
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)

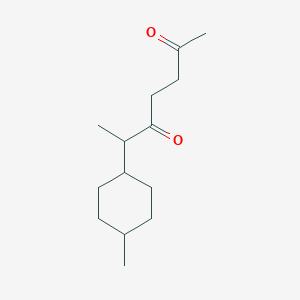
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)
